Dichloromethane

Description

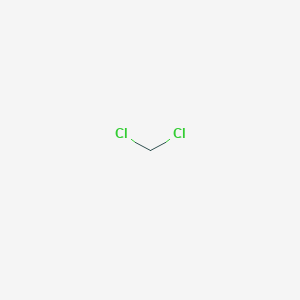

Structure

3D Structure

Propriétés

IUPAC Name |

dichloromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl2/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWUJEATGCHHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl2 | |

| Record name | DICHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dichloromethane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dichloromethane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020868, DTXSID60166893 | |

| Record name | Dichloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorocarbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichloromethane appears as a colorless liquid with a sweet, penetrating, ether-like odor. Noncombustible by if exposed to high temperatures may emit toxic chloride fumes. Vapors are narcotic in high concentrations. Used as a solvent and paint remover., Liquid, Colorless liquid with a chloroform-like odor. [Note: A gas above 104 degrees F.] [NIOSH], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a chloroform-like odor., Colorless liquid with a chloroform-like odor. [Note: A gas above 104 °F.] | |

| Record name | DICHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dichloromethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE CHLORIDE (DICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/572 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0414.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

103.6 °F at 760 mmHg (NTP, 1992), 39.75 °C at 760 mm Hg, 40 °C, 104 °F | |

| Record name | DICHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE CHLORIDE (DICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/572 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0414.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 13,200 mg/L at 25 °C, In water, 13,000 mg/L at 25 °C, Miscible with alcohol, ether, dimethylformamide, Miscible with ethanol; soluble in carbon tetrachloride, 13 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.3 (moderate), 2% | |

| Record name | DICHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichloromethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methylene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0414.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.322 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3255 20 °C/4 °C, Relative density (water = 1): 1.3 (20 °C), 1.33 | |

| Record name | DICHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE CHLORIDE (DICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/572 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0414.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.93 (Air = 1.02), Relative vapor density (air = 1): 2.9, 2.93 | |

| Record name | DICHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE CHLORIDE (DICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/572 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

440 mmHg at 77 °F (NTP, 1992), 435.0 [mmHg], 435 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 47.4, 350 mmHg | |

| Record name | DICHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylene chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE CHLORIDE (DICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/572 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0414.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid [Note: A gas above 104 degrees F], Colorless, volatile liquid | |

CAS No. |

75-09-2, 1605-72-7 | |

| Record name | DICHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene chloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLOROMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylene chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methylene-chloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methane, dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorocarbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dichloromethane; methylene chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588X2YUY0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichloromethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE CHLORIDE (DICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/572 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methane, dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PA7AD550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-142.1 °F (NTP, 1992), -95 °C, -96.8 °C, -97 °C, -139 °F | |

| Record name | DICHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichloromethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE CHLORIDE (DICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/572 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0414.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Polarity of Dichloromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromethane (CH₂Cl₂), also known as methylene chloride, is a volatile, colorless liquid widely employed as a solvent in various industrial and laboratory settings, including pharmaceutical manufacturing and drug development. A thorough understanding of its molecular structure and inherent polarity is paramount for predicting its behavior in chemical reactions, its efficacy as a solvent, and its potential interactions with biological systems. This guide provides a comprehensive overview of the molecular geometry, bond parameters, and polarity of this compound, supported by quantitative data and detailed experimental methodologies for their determination.

Molecular Structure of this compound

This compound possesses a central carbon atom bonded to two hydrogen atoms and two chlorine atoms. In accordance with the Valence Shell Electron Pair Repulsion (VSEPR) theory, the four bonding pairs of electrons around the central carbon atom arrange themselves in a tetrahedral geometry to minimize electrostatic repulsion. This arrangement results in a three-dimensional structure that deviates from a perfect tetrahedron due to the presence of different substituents on the central carbon atom.

Molecular Geometry and Bond Angles

The molecular geometry of this compound is a distorted tetrahedron.[1][2] The presence of two larger, more electronegative chlorine atoms and two smaller, less electronegative hydrogen atoms leads to variations in bond angles from the ideal tetrahedral angle of 109.5°. The repulsion between the bulky chlorine atoms is greater than that between the hydrogen atoms, causing the Cl-C-Cl bond angle to be larger than the H-C-H bond angle.

Bond Lengths

The bond lengths in this compound are determined by the covalent radii of the constituent atoms and the nature of the chemical bonds. The carbon-chlorine bonds are longer than the carbon-hydrogen bonds due to the larger atomic radius of chlorine compared to hydrogen.

Quantitative Molecular Data

The precise bond lengths and angles of this compound have been determined experimentally. The following table summarizes these key structural parameters.

| Parameter | Value |

| Bond Lengths | |

| C-H Bond Length | 1.068 - 1.082 Å |

| C-Cl Bond Length | 1.7724 Å |

| Bond Angles | |

| H-C-H Bond Angle | ~112° |

| Cl-C-Cl Bond Angle | ~111.8° - 112° |

| H-C-Cl Bond Angle | ~108° |

Table 1: Experimentally determined molecular structure parameters for this compound.

Polarity of this compound

The polarity of a molecule is determined by the polarity of its individual bonds and its overall molecular geometry.

Bond Polarity

The polarity of a chemical bond arises from the difference in electronegativity between the two bonded atoms. The electronegativity values for the atoms in this compound are as follows:

| Atom | Electronegativity (Pauling Scale) |

| Carbon (C) | 2.55 |

| Hydrogen (H) | 2.20 |

| Chlorine (Cl) | 3.16 |

Table 2: Electronegativity values of the constituent atoms of this compound.

Due to the significant difference in electronegativity between carbon and chlorine, the C-Cl bonds are polar covalent bonds, with a partial negative charge (δ-) on the chlorine atoms and a partial positive charge (δ+) on the carbon atom. The C-H bonds are considered to be weakly polar, with a small partial positive charge on the hydrogen atoms and a small partial negative charge on the carbon atom.

Molecular Polarity and Dipole Moment

Although this compound has a tetrahedral geometry, the asymmetrical distribution of polar C-Cl bonds and less polar C-H bonds results in a net molecular dipole moment. The individual bond dipoles of the C-Cl bonds do not cancel each other out, leading to an overall polar molecule. The experimentally determined dipole moment of this compound is approximately 1.62 Debye . This polarity is a key factor in its ability to act as a solvent for a wide range of polar and nonpolar compounds.

Experimental Protocols for Structural and Polarity Determination

The molecular structure and polarity of this compound have been elucidated through various sophisticated experimental techniques. The following sections detail the methodologies of two primary methods.

Determination of Molecular Structure by Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise bond lengths and angles of volatile molecules like this compound.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the stream of gas molecules.

-

Diffraction Pattern Generation: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules. This scattering process creates a diffraction pattern of concentric rings.

-

Detection: The diffraction pattern is recorded on a photographic plate or a digital detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to calculate the radial distribution function, which provides information about the distances between all pairs of atoms in the molecule.

-

Structural Refinement: By fitting the experimental scattering data to a theoretical model of the molecule's geometry, precise values for the bond lengths and angles can be determined.

Determination of Dipole Moment by Dielectric Constant Measurement

The dipole moment of a polar molecule like this compound can be determined by measuring the dielectric constant of the substance.

Methodology:

-

Capacitor Setup: A capacitor with two parallel plates is used. The capacitance of the capacitor is first measured with a vacuum between the plates (C₀).

-

Sample Introduction: The space between the capacitor plates is then filled with a nonpolar solvent (e.g., benzene or cyclohexane), and the capacitance is measured.

-

Solution Preparation: A series of solutions of this compound in the nonpolar solvent are prepared at known concentrations.

-

Capacitance Measurement of Solutions: The capacitance of the capacitor is measured for each of the prepared solutions (C).

-

Dielectric Constant Calculation: The dielectric constant (ε) of each solution is calculated using the formula: ε = C / C₀.

-

Molar Polarization Calculation: The total molar polarization (P) of the solution is calculated using the Debye equation, which relates the dielectric constant and density of the solution to the molar polarization.

-

Determination of Dipole Moment: By plotting the molar polarization as a function of the mole fraction of this compound and extrapolating to infinite dilution, the contribution of the solute to the molar polarization can be determined. From this value, the dipole moment (μ) of the this compound molecule can be calculated.

Visualizations

Molecular Structure of this compound

Caption: Tetrahedral molecular structure of this compound.

Molecular Polarity of this compound

Caption: Representation of bond dipoles and the net molecular dipole moment.

References

The Essential Solvent: A Technical Guide to the Physical Properties of Dichloromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethane (DCM), also known as methylene chloride, is a halogenated organic solvent with the chemical formula CH₂Cl₂.[1] Its exceptional ability to dissolve a wide range of organic compounds, coupled with its high volatility, has established it as an indispensable solvent in numerous applications across research, chemical manufacturing, and the pharmaceutical industry.[2][3] This technical guide provides an in-depth overview of the core physical properties of this compound, offering valuable data and experimental insights for professionals in scientific and drug development fields.

This compound is a colorless, volatile liquid characterized by a sweet, chloroform-like odor.[1][2] While not miscible with water, it demonstrates miscibility with a variety of other organic solvents.[2] This unique solubility profile makes it a versatile choice for extractions, as a reaction medium, and for purification processes.[4]

Core Physical Properties of this compound

The following tables summarize the key physical and thermodynamic properties of this compound, providing a comprehensive dataset for easy reference and comparison.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | CH₂Cl₂ | [5][6] |

| Molecular Weight | 84.93 g/mol | [1][5][6] |

| Appearance | Colorless liquid | [1][5][6] |

| Odor | Sweet, penetrating, ether-like | [1][7] |

| Density (at 20°C) | 1.3266 g/cm³ | [1][2] |

| Density (at 25°C) | 1.325 g/mL | [8][9] |

| Boiling Point | 39.6 °C (103.3 °F; 312.8 K) | [1][2] |

| Melting Point | -96.7 °C (-142.1 °F; 176.5 K) | [1][2] |

| Vapor Pressure (at 20°C) | 350 Torr | [10] |

| Viscosity (at 20°C) | 0.43 cP | [2] |

| Viscosity (at 25°C) | 0.413 cP | [2] |

| Refractive Index (nD at 20°C) | 1.4244 | [2] |

| Surface Tension (at 20°C) | 28.12 dyn/cm | [10] |

Thermodynamic and Dielectric Properties

| Property | Value | Source(s) |

| Heat Capacity (C) | 102.3 J/(mol·K) | [2] |

| Standard Molar Entropy (S⦵298) | 174.5 J/(mol·K) | [2] |

| Heat of Fusion | 6.00 kJ/mol | [7] |

| Latent Heat of Vaporization | 78.7 cal/g | [11] |

| Dielectric Constant (at 25°C) | 8.93 | [10][12] |

| Dipole Moment | 1.6 D | [2] |

Solubility Data

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 25.6 g/L | 15 | [2] |

| 17.5 g/L | 25 | [2] | |

| 15.8 g/L | 30 | [2] | |

| 5.2 g/L | 60 | [2] | |

| Ethanol | Miscible | - | [7] |

| Diethyl Ether | Miscible | - | [7] |

| Carbon Tetrachloride | Soluble | - | [7] |

| Ethyl Acetate | Miscible | - | [2] |

| Hexanes | Miscible | - | [2] |

| Benzene | Miscible | - | [2] |

| Chloroform | Miscible | - | [2] |

Experimental Protocols for Property Determination

Accurate determination of the physical properties of solvents is crucial for their effective application in research and development. The following are detailed methodologies for key experiments.

Determination of Density using a Pycnometer

Objective: To accurately measure the density of this compound.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

This compound (sample)

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable cleaning solution, rinse with distilled water, and then with acetone. Dry the pycnometer completely.

-

Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer on the analytical balance. Record this mass (m₁).

-

Calibration with Distilled Water: Fill the pycnometer with distilled water and place it in the constant temperature water bath set to a specific temperature (e.g., 20°C) until it reaches thermal equilibrium. Ensure the water level is at the mark on the capillary.

-

Mass of Pycnometer with Water: Remove the pycnometer from the bath, carefully wipe the outside dry, and weigh it. Record this mass (m₂).

-

Volume of Pycnometer: Calculate the mass of the water (m₂ - m₁) and, using the known density of water at that temperature, determine the exact volume of the pycnometer (V = (m₂ - m₁)/ρwater).

-

Measurement with this compound: Empty and dry the pycnometer. Fill it with this compound, bring it to the same constant temperature in the water bath, and weigh it. Record this mass (m₃).

-

Calculation of Density: Calculate the mass of the this compound (m₃ - m₁). The density of the this compound is then calculated as ρDCM = (m₃ - m₁)/V.

Determination of Viscosity using a Capillary Viscometer

Objective: To measure the kinematic and dynamic viscosity of this compound.

Apparatus:

-

Ubbelohde or Cannon-Fenske capillary viscometer

-

Constant temperature bath

-

Stopwatch

-

Pipette

-

This compound (sample)

Procedure:

-

Viscometer Selection and Cleaning: Choose a viscometer of the appropriate size for the expected viscosity of this compound.[13] Clean the viscometer thoroughly and dry it.

-

Sample Loading: Introduce a precise volume of this compound into the viscometer using a pipette.[13]

-

Temperature Equilibration: Place the viscometer in the constant temperature bath and allow sufficient time for the sample to reach the desired temperature.[13]

-

Flow Time Measurement: Using suction, draw the liquid up through the capillary tube to above the upper timing mark. Release the suction and, using a stopwatch, accurately measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.[13]

-

Repeat Measurements: Perform at least three measurements and calculate the average flow time.

-

Calculation of Viscosity: The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the average flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid at that temperature: η = ν * ρ.[13]

Determination of Refractive Index using an Abbe Refractometer

Objective: To measure the refractive index of this compound.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

This compound (sample)

-

Lens tissue and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water (nD = 1.3330 at 20°C).[14][15]

-

Prism Cleaning: Ensure the prisms of the refractometer are clean and dry. Use lens tissue and a suitable solvent for cleaning.

-

Sample Application: Place a few drops of this compound onto the surface of the measuring prism.[14]

-

Measurement: Close the prisms. Look through the eyepiece and adjust the control to bring the boundary line between the light and dark fields into sharp focus.[10] If necessary, adjust the dispersion compensator to eliminate any color fringe at the boundary.

-

Reading: Align the boundary line with the crosshairs in the eyepiece and read the refractive index from the scale.

-

Temperature Control: Ensure the measurement is taken at a constant, recorded temperature, as the refractive index is temperature-dependent.[16]

Interrelationships of Physical Properties

The physical properties of a solvent are not independent but are interconnected. Understanding these relationships is crucial for predicting solvent behavior and for its selection in specific applications.

Caption: Key physical properties of this compound and their interdependencies.

Safety and Handling

This compound is a versatile solvent, but it must be handled with appropriate safety precautions. It is a volatile liquid, and inhalation of its vapors can lead to central nervous system depression, with symptoms such as dizziness and nausea.[7][17] Prolonged skin contact can cause irritation and chemical burns.[6][18] It is also classified as a potential carcinogen.[6][7]

When working with this compound, it is essential to:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[18][19]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves may offer limited protection and should be changed frequently), safety goggles, and a lab coat.[18][20]

-

Avoid direct contact with the skin and eyes.[18]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from heat and incompatible materials such as strong oxidizers and active metals.[3][18]

Always consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.[21]

References

- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. store.astm.org [store.astm.org]

- 3. matestlabs.com [matestlabs.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 6. chymist.com [chymist.com]

- 7. westlab.com [westlab.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. thinksrs.com [thinksrs.com]

- 10. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Viscometers: A Practical Guide [machinerylubrication.com]

- 13. Measuring Viscosity - PSL [psl-rheotek.com]

- 14. hinotek.com [hinotek.com]

- 15. digicollections.net [digicollections.net]

- 16. mt.com [mt.com]

- 17. scimed.co.uk [scimed.co.uk]

- 18. pennwest.edu [pennwest.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Video: Boiling Points - Concept [jove.com]

- 21. OPG [opg.optica.org]

A Technical Guide to Laboratory-Scale Synthesis of Dichloromethane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores various synthesis routes for the laboratory-scale production of dichloromethane (CH₂Cl₂), a widely used solvent in organic chemistry. The following sections provide a comparative overview of common synthetic methods, detailed experimental protocols for the most viable lab-scale routes, and a summary of key quantitative data. This guide is intended for use by trained professionals in a controlled laboratory setting. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Comparison of this compound Synthesis Routes

The selection of a suitable synthesis route for this compound on a laboratory scale depends on factors such as the availability of starting materials, desired purity, scalability, and safety considerations. The following table summarizes the key quantitative data for the described methods.

| Synthesis Route | Starting Materials | Key Reagents | Typical Yield | Purity | Key Challenges |

| Reduction of Chloroform | Chloroform (CHCl₃) | Zinc (Zn), Hydrochloric Acid (HCl), Ethanol (C₂H₅OH) | ~52% | Moderate | Inefficient, potential for side reactions, requires careful purification. |

| Reaction of Formaldehyde with Hydrogen Chloride | Formaldehyde (CH₂O) | Hydrogen Chloride (HCl) gas | ~83% | High | Requires handling of gaseous HCl, specialized equipment for gas-phase reactions. |

| Chlorination of Methane | Methane (CH₄) | Chlorine (Cl₂) | Variable | Low | Difficult to control selectivity, produces a mixture of chlorinated methanes, requires high temperatures or UV light. |

Experimental Protocols

Synthesis of this compound by Reduction of Chloroform

This method involves the reduction of trichloromethane (chloroform) using zinc metal in the presence of an acid. The following protocol is based on publicly available procedures and should be adapted and optimized for specific laboratory conditions.

Reaction: CHCl₃ + Zn + H⁺ → CH₂Cl₂ + Zn²⁺ + Cl⁻

Materials:

-

Chloroform (trichloromethane)

-

Zinc dust or granules

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

500 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a 500 mL round-bottom flask, combine 50 mL of ethanol and 50 mL of chloroform.

-

Slowly add 50 mL of concentrated hydrochloric acid to the mixture while stirring.

-

Carefully add 30 g of zinc dust to the flask in small portions to control the exothermic reaction.

-

Once the initial reaction subsides, attach a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Set up a distillation apparatus and carefully distill the reaction mixture. Collect the fraction boiling between 35-45 °C. This fraction will contain this compound, unreacted chloroform, and ethanol.

-

Wash the collected distillate in a separatory funnel with an equal volume of water to remove ethanol and any remaining acid.

-

Separate the organic layer (bottom layer) and wash it again with a 5% sodium bicarbonate solution to neutralize any residual acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Perform a final fractional distillation, collecting the pure this compound fraction at its boiling point (39.6 °C).

Safety Precautions:

-

Chloroform and this compound are toxic and volatile. Handle in a fume hood.

-

The reaction with zinc and acid is exothermic and produces hydrogen gas, which is flammable. Ensure proper ventilation and avoid ignition sources.

-

Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Synthesis of this compound from Formaldehyde and Hydrogen Chloride

This method, adapted from patent literature, involves the direct reaction of formaldehyde with hydrogen chloride gas at an elevated temperature. This procedure requires a setup for handling and metering gases.

Reaction: CH₂O + 2HCl → CH₂Cl₂ + H₂O

Materials:

-

Paraformaldehyde (as a source of formaldehyde gas)

-

Hydrogen chloride gas (from a cylinder)

-

Tube furnace

-

Quartz or glass reaction tube

-

Gas flow meters

-

Cold trap (e.g., using a dry ice/acetone bath)

-

Condenser

Procedure:

-

Set up a tube furnace with a quartz or glass reaction tube.

-

Place a known amount of paraformaldehyde in a heating flask connected to the inlet of the reaction tube. Gently heat the paraformaldehyde to depolymerize it into gaseous formaldehyde.

-

Simultaneously, introduce a controlled flow of hydrogen chloride gas into the reaction tube using a gas flow meter. A molar excess of HCl is typically used.

-

Heat the reaction tube to 180-200 °C.

-

The product gas stream exiting the furnace is passed through a condenser and then a cold trap to liquefy the this compound.

-

The collected crude this compound will contain water and unreacted HCl.

-

Wash the crude product with water and then with a dilute sodium bicarbonate solution to remove acidic impurities.

-

Dry the this compound over a suitable drying agent (e.g., calcium chloride).

-

Purify the final product by distillation.

Safety Precautions:

-

Hydrogen chloride gas is corrosive and toxic. All operations must be conducted in a fume hood.

-

Ensure all gas connections are secure to prevent leaks.

-

High temperatures are involved; use appropriate caution when operating the tube furnace.

Visualizations

Reaction Pathway for Chloroform Reduction

Caption: Reduction of chloroform to this compound.

Experimental Workflow for this compound Synthesis and Purification

Caption: General workflow for synthesis and purification.

Logical Relationship of Chlorinated Methanes

Caption: Sequential chlorination of methane.

An In-depth Technical Guide to the Chemical Reactivity of Dichloromethane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichloromethane (DCM), a ubiquitous solvent in organic synthesis and pharmaceutical processes, is often considered relatively inert. However, this perception belies its capability to react with a variety of nucleophiles, sometimes with significant consequences for reaction outcomes, product purity, and safety. This technical guide provides a comprehensive overview of the chemical reactivity of this compound with common nucleophiles, including amines, hydroxides, and thiolates. It details the underlying reaction mechanisms, presents quantitative kinetic data, and offers standardized experimental protocols for studying these reactions. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to anticipate and control the reactivity of this compound in their work, ensuring the robustness and safety of chemical processes.

General Reactivity of this compound

This compound's reactivity as an electrophile in nucleophilic substitution reactions is notably lower than that of monohaloalkanes like methyl chloride.[1][2] This reduced reactivity is attributed to two primary electronic factors:

-

The Anomeric Effect: A stabilizing interaction occurs between the lone pair of electrons on one chlorine atom and the antibonding (σ*) orbital of the adjacent carbon-chlorine bond. This delocalization of electron density strengthens the C-Cl bonds and raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it less susceptible to nucleophilic attack.[1][2]

-

Delocalized LUMO: The LUMO of this compound is delocalized over both C-Cl bonds, which means there is no single, highly electrophilic carbon atom for a nucleophile to attack effectively.[1]

Despite this inherent stability, this compound will undergo nucleophilic substitution, typically via an SN2 mechanism, with sufficiently strong or reactive nucleophiles.[1][2] The general scheme for this reaction is depicted below.

Reactivity with Specific Nucleophiles

Amines

The reaction of this compound with amines, known as the Menschutkin reaction, results in the formation of quaternary ammonium salts.[2] This reaction is of particular concern when using this compound as a solvent for reactions involving amines, as it can lead to unwanted side products and consumption of the amine reactant.[3][4] The reaction proceeds via a typical SN2 mechanism.[3]

The reactivity of amines with this compound is highly dependent on the structure of the amine, with both steric and electronic effects playing a significant role. Generally, secondary amines are more reactive than tertiary amines, and less sterically hindered amines react faster.[3] For instance, N-methyl-substituted amines are significantly more reactive than their N-ethyl-substituted counterparts.[3]

The following table summarizes the kinetic data for the reaction of various amines with this compound at 25.0 °C in this compound as the solvent.[3]

| Amine | Pseudo First-Order Rate Constant (k₁) x 10⁷ (s⁻¹) | Second-Order Rate Constant (k₂) x 10⁸ (M⁻¹s⁻¹) | Half-life (t½) (h) |

| Quinuclidine | 1070 | 350 | 1.8 |

| Trimethylamine | ~110 | ~35 | ~18 |

| Pyrrolidine | 102 | 33 | 10 |

| Dimethylamine | 66 | 21 | 14.5 |

| Piperidine | 64 | 20 | 15 |

| N-Methylpiperidine | 12.0 | 3.8 | 160 |

| Diethylamine | 8.6 | 2.8 | 220 |

| N-Ethylpiperidine | ~1.8 | ~0.6 | ~1070 |

| Morpholine | 2.1 | 0.68 | 920 |

| N-Methylmorpholine | 0.07 | 0.02 | ~3000 |

| n-Butylamine | 1.0 | 0.32 | 1900 |

| Pyridine | Very slow | - | > 3 months |

| N,N-Dimethylaniline | Very slow | - | > 3 months |

Data sourced from Nevstad, G. O., & Songstad, J. (1984). The reactivity of this compound toward amines. Acta Chemica Scandinavica, 38b, 469-477.[3]

For the reaction of piperidine with this compound, the activation parameters have been determined as ΔH* = 62.7 kJ mol⁻¹ and ΔS* = -130 J mol⁻¹ K⁻¹ (at 25.0 °C).[3]

Hydroxide and Water

The hydrolysis of this compound in the presence of water or hydroxide ions is a slow process under ambient conditions. The reaction proceeds through an initial SN2 attack by the hydroxide ion to form a chloromethanol intermediate. This is followed by a rapid E2 elimination to yield formaldehyde and a chloride ion.

The overall reaction is: CH₂Cl₂ + 2OH⁻ → HCHO + 2Cl⁻ + H₂O

The slow rate of hydrolysis is consistent with this compound's general inertness. However, the rate can be accelerated under more forcing conditions, such as elevated temperatures and pressures.

Direct kinetic data for the base-catalyzed hydrolysis at standard conditions is sparse in the literature, reflecting its slow rate. However, studies on its hydrolysis in water have been conducted.

| Condition | Half-life (t½) | Reference |

| pH 7, 25 °C | 704 days | PubChem CID 6344[1] |

| Neutral water | ~18 months | PubChem CID 6344[1] |

Under hydrothermal conditions (24.1 MPa), the hydrolysis is first-order with respect to this compound. The rate constant increases with temperature up to the critical point of water, after which it drops significantly due to the decrease in the dielectric constant of the solvent.

Thiolates

Thiolates are potent nucleophiles and are expected to react with this compound. The reaction with bisulfide (HS⁻) has been studied and is significantly faster than hydrolysis.[3] The Swain-Scott model, which predicts nucleophilic reactivity, underestimates the rate of reaction of this compound with bisulfide, indicating a high affinity of the "soft" thiolate nucleophile for the this compound electrophile.[3]

The reaction of a V(III) thiolate complex with this compound has been shown to activate the C-Cl bond via an S-based nucleophilic attack, further demonstrating the reactivity of thiolates towards this compound.

| Nucleophile | ΔH* (kJ/mol) | ΔS* (J/mol·K) | Reference |

| HS⁻ | 89.2 | -25 | Roberts, A. L., et al. (1992)[3] |

| OH⁻ | 104.7 | -19 | Roberts, A. L., et al. (1992)[3] |

| H₂O | 116.8 | -29 | Roberts, A. L., et al. (1992)[3] |

Note: The activation parameters for OH⁻ and H₂O are provided for comparison.

Experimental Protocols

General Protocol for Kinetic Analysis of the Reaction of this compound with a Nucleophile (e.g., an Amine) by Titration

This protocol describes a general method to determine the rate of reaction between this compound and an amine by monitoring the production of halide ions over time using titration.

Materials:

-

This compound (reagent grade, as both solvent and reactant)

-

Amine of interest (e.g., piperidine)

-

Standardized silver nitrate (AgNO₃) solution (e.g., 0.01 M)

-

Potassium chromate (K₂CrO₄) indicator solution

-

Acetone

-

Distilled water

-

Thermostatted water bath

-

Reaction vessels (e.g., sealed ampoules or screw-cap vials)

-

Pipettes and burette

-

Volumetric flasks

Procedure:

-

Reaction Setup:

-

Prepare a solution of the amine in this compound of a known concentration (e.g., 0.1 M).

-

Dispense equal, known volumes of this solution into several reaction vessels.

-

Seal the vessels and place them in a thermostatted water bath set to the desired temperature (e.g., 25.0 °C).

-

-

Sampling and Quenching:

-

At recorded time intervals, remove one reaction vessel from the water bath.

-

Immediately quench the reaction by adding a large volume of a solvent in which the reactants are soluble but the reaction is significantly slower, or by rapid cooling in an ice bath. For the reaction with amines, adding the aliquot to an acidic solution can quench the reaction.

-

-

Halide Ion Titration (Mohr's Method):

-

To the quenched reaction mixture, add a known volume of distilled water and a few drops of potassium chromate indicator.

-

Titrate the mixture with the standardized silver nitrate solution. The endpoint is the first appearance of a permanent reddish-brown precipitate of silver chromate.

-

Record the volume of AgNO₃ solution used.

-

-

Data Analysis:

-

Calculate the concentration of chloride ions produced at each time point.

-

Since the reaction is conducted with a large excess of this compound (as it is the solvent), pseudo-first-order kinetics can be assumed with respect to the amine.

-

Plot ln([Amine]₀ / ([Amine]₀ - [Cl⁻])) versus time. The slope of this line will be the pseudo-first-order rate constant, k_obs.

-

The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of this compound.

-

Protocol for Monitoring the Hydrolysis of this compound by pH Measurement

This protocol outlines a method to follow the slow hydrolysis of this compound by monitoring the decrease in pH due to the production of HCl.

Materials:

-

This compound

-

High-purity water

-

Sealed, temperature-controlled reaction vessel

-

Calibrated pH meter and electrode

-

Stirring plate and stir bar

Procedure:

-

Reaction Setup:

-

Add a known volume of high-purity water to the reaction vessel.

-

Add a small, known amount of this compound.

-

Seal the vessel and place it in a thermostatted environment.

-

Begin stirring to ensure mixing.

-

-

pH Monitoring:

-

Insert the calibrated pH electrode into the aqueous phase.

-

Record the pH at regular, extended time intervals (e.g., every 24 hours).

-

-

Data Analysis:

-

Convert the pH readings to proton concentration [H⁺].

-

Assuming the primary source of H⁺ is the hydrolysis of this compound, the rate of reaction can be related to the rate of change of [H⁺].

-

Due to the slow nature of the reaction, this method is suitable for demonstrating the reactivity over long periods. For accurate kinetic analysis, more sensitive methods like ion chromatography for chloride detection would be preferred.

-

Visualizations

Caption: SN2 reaction mechanism of this compound with a nucleophile.

Caption: General experimental workflow for kinetic analysis.

References

An In-Depth Technical Guide to the Solubility of Organic Compounds in Dichloromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract